Sniper(AR)-51

Description

Evolution of Modalities in Protein Function Modulation

The modulation of protein function has historically been dominated by small-molecule inhibitors that operate through an occupancy-driven mechanism. nih.gov These molecules typically bind to the active sites of enzymes or the functional pockets of receptors to block their activity. While this approach has been highly successful, it is limited to proteins with well-defined binding sites and often requires high concentrations to maintain efficacy, which can lead to off-target effects. researchgate.netnih.gov

The advent of TPD represents a significant evolution, moving from simple inhibition to the complete removal of the target protein. frontiersin.org Unlike inhibitors, which require sustained occupancy to be effective, degraders like PROTACs and SNIPERs act catalytically. nih.govacs.org A single degrader molecule can induce the destruction of multiple target protein molecules, potentially leading to a more profound and durable biological response at lower doses. criver.comwikipedia.org This event-driven mechanism allows for the targeting of a much broader range of proteins, including those without enzymatic function, fundamentally expanding the druggable proteome. mdpi.comresearchgate.net

Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules engineered to hijack the UPS for the selective degradation of a protein of interest (POI). wikipedia.orgchemicalprobes.org The fundamental structure of a PROTAC consists of three key components:

A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein intended for degradation. wikipedia.org

A ligand for an E3 Ubiquitin Ligase: This component recruits a specific E3 ligase, an enzyme responsible for transferring ubiquitin to substrate proteins. wikipedia.orgtandfonline.com

A Linker: A chemical chain that connects the POI ligand and the E3 ligase ligand. The length and composition of the linker are critical for the PROTAC's efficacy. nih.govrsc.org

The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). mdpi.comcriver.com This induced proximity facilitates the transfer of ubiquitin molecules from the E2-E3 ligase complex to lysine (B10760008) residues on the surface of the POI. rsc.org The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle. criver.comwikipedia.org

| Key Steps in PROTAC-Mediated Degradation | Description |

| 1. Ternary Complex Formation | The PROTAC molecule binds to both the target protein (POI) and an E3 ubiquitin ligase. wikipedia.org |

| 2. Ubiquitination | The E3 ligase transfers ubiquitin molecules to the POI. |

| 3. Proteasomal Recognition | The polyubiquitinated POI is recognized by the 26S proteasome. wikipedia.org |

| 4. Degradation | The proteasome degrades the POI into smaller peptides. criver.com |

| 5. PROTAC Recycling | The PROTAC is released and can initiate another degradation cycle. wikipedia.orgacs.org |

Classification and Mechanistic Diversity of PROTAC Platforms

PROTACs can be classified based on the specific E3 ubiquitin ligase they are designed to recruit. While there are over 600 E3 ligases in the human proteome, research has predominantly focused on a few, including Cereblon (CRBN), Von Hippel-Lindau (VHL), murine double minute 2 (MDM2), and the inhibitor of apoptosis proteins (IAPs). wikipedia.orgnih.govtandfonline.comrsc.org

The choice of E3 ligase is a critical aspect of PROTAC design, as the expression levels of different ligases can vary between tissues and disease states. This provides an opportunity to develop tissue-specific degraders, potentially minimizing systemic toxicity. rsc.org

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a distinct class of PROTACs that recruit members of the IAP family of E3 ligases, such as cIAP1, cIAP2, and XIAP. medchemexpress.com Mechanistically, SNIPERs are unique because some can induce the degradation of not only the target protein but also the cIAP1 E3 ligase itself through auto-ubiquitination. frontiersin.orgrsc.org This dual-degradation can potentially lead to synergistic therapeutic effects, particularly in cancer, where IAPs are often overexpressed. rsc.org

| PROTAC Platform | Recruited E3 Ligase | Key Characteristics |

| Standard PROTACs | VHL, CRBN, MDM2 | Most extensively studied platforms; recruit well-characterized E3 ligases. wikipedia.orgnih.gov |

| SNIPERs | cIAP1, cIAP2, XIAP | Recruit Inhibitor of Apoptosis Proteins; can induce degradation of both the target and the E3 ligase (cIAP1). rsc.orgmedchemexpress.com |

| Molecular Glues | Various (e.g., CRBN) | Typically smaller molecules that induce a novel interaction surface between the E3 ligase and the target protein. nih.gov |

Contextualization of SNIPER Technology within PROTAC Advancement

The development of SNIPER technology marks a significant advancement in the PROTAC field. The concept was first introduced in 2010 with a molecule that induced the degradation of cellular retinoic acid-binding protein II (CRABP-II) by recruiting cIAP1. frontiersin.org Early SNIPERs utilized ligands like methyl bestatin (B1682670) (MeBS) to engage cIAP1. frontiersin.org Subsequent research led to the incorporation of higher-affinity IAP ligands and antagonists, which markedly improved the degradation efficiency of SNIPERs, allowing them to be effective at nanomolar concentrations. frontiersin.orgnih.gov

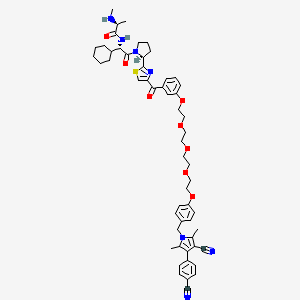

Sniper(AR)-51 is a specific example of this technology, designed to target the Androgen Receptor (AR), a key driver in prostate cancer. probechem.compatsnap.com It is a chimeric molecule composed of an AR antagonist, a linker, and a high-affinity IAP ligand. probechem.comhoelzel-biotech.com By recruiting an IAP E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR protein. patsnap.comhoelzel-biotech.com Studies have shown that this compound effectively reduces AR protein levels, inhibits AR-mediated gene expression, and suppresses the proliferation of androgen-dependent prostate cancer cells. patsnap.com Notably, it can also induce apoptosis in these cells, an effect not typically observed with AR antagonists alone. patsnap.comhoelzel-biotech.com While effective, some IAP-based AR degraders like this compound have shown activity at micromolar concentrations, which has prompted further research into more potent designs. nih.gov

The development of SNIPERs like this compound has broadened the arsenal (B13267) of TPD by providing an alternative to the more commonly used VHL- and CRBN-recruiting PROTACs, offering a different E3 ligase option to overcome potential resistance mechanisms and improve therapeutic outcomes. nih.gov

Properties

Molecular Formula |

C55H65N7O8S |

|---|---|

Molecular Weight |

984.2 g/mol |

IUPAC Name |

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[4-[[3-cyano-4-(4-cyanophenyl)-2,5-dimethylpyrrol-1-yl]methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1 |

InChI Key |

YKLNRBANSQLMHA-JWWZLTTOSA-N |

Isomeric SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C)C7=CC=C(C=C7)C#N)C#N |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N |

Origin of Product |

United States |

Sniper Ar 51: a Case Study in Androgen Receptor Degradation

Conceptual Basis of SNIPER(AR)-51 Design

This compound is a chimeric small molecule designed to induce the degradation of the androgen receptor (AR). probechem.comnih.gov The acronym SNIPER stands for Specific and Nongenetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Erasers. nih.govacs.org These molecules are a class of protein degradation inducers that function by recruiting IAP ubiquitin ligases to specific target proteins. nih.govacs.org

The fundamental design of this compound, and SNIPERs in general, involves a heterobifunctional structure. This structure consists of three key components: a ligand that recognizes the target protein, a ligand that binds to an IAP, and a chemical linker that connects the two. probechem.commedchemexpress.comnih.gov This design allows the SNIPER molecule to form a ternary complex, bringing the target protein and the IAP into close proximity. jst.go.jp This proximity facilitates the transfer of ubiquitin from the IAP to the target protein, marking it for degradation by the proteasome. medchemexpress.comnih.gov The development of this compound was the result of derivatization of the AR ligand, the IAP ligand, and the linker to achieve effective knockdown of the AR protein. nih.gov

Role of the Androgen Receptor in Biological Research Paradigms

The androgen receptor (AR) is a crucial protein in various biological processes and a significant target in biomedical research, particularly in the context of prostate cancer. nih.gov The proliferation of certain prostate cancer cells is dependent on androgen, making the AR a key therapeutic target. nih.govacs.org

In research, the AR serves as a model for studying hormone-dependent cancers. nih.gov The development of molecules like this compound, which can induce the degradation of the AR, provides a powerful tool to study the effects of AR removal. nih.govacs.org Unlike traditional AR antagonists that only block the receptor's activity, AR degraders can eliminate the protein entirely. This distinction is significant, as this compound has been shown to induce caspase activation and apoptosis in prostate cancer cells, an effect not observed with AR antagonists alone. nih.govacs.org This suggests that the complete removal of the AR protein can trigger cellular pathways that simple inhibition cannot.

Strategic Engagement of Inhibitor of Apoptosis Proteins (IAPs) in Degradation Research

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that are often overexpressed in cancer cells. frontiersin.org They play a role in cell survival and are therefore an attractive target for therapeutic intervention. nih.gov In the context of targeted protein degradation, IAPs are utilized for their E3 ubiquitin ligase activity. medchemexpress.combocsci.com

IAP Ligand Engagement Strategies

The development of SNIPERs relies on the use of small molecules that can bind to IAPs. nih.gov These IAP ligands are often derived from IAP inhibitors. nih.gov For instance, the early development of SNIPERs used a derivative of methyl bestatin (B1682670) (MeBS) to bind to cIAP1. frontiersin.org More potent IAP antagonists have since been developed and incorporated into SNIPER design to improve their efficacy. nih.govfrontiersin.org The binding of the IAP ligand component of the SNIPER to an IAP, such as cIAP1 or XIAP, is a critical first step in the degradation process. jst.go.jp This engagement is what allows the SNIPER to "hijack" the IAP's natural function for the purpose of degrading a specific target protein. frontiersin.org

Role of IAP Ubiquitin Ligases in Proteasomal Targeting

IAPs possess E3 ubiquitin ligase activity, which is central to their function in the SNIPER-mediated degradation pathway. medchemexpress.combocsci.com Once the SNIPER molecule has formed a ternary complex with the target protein and an IAP, the IAP's E3 ligase function is activated. medchemexpress.com This results in the polyubiquitination of the target protein. medchemexpress.com Polyubiquitination is a cellular signal that marks a protein for destruction by the proteasome, the cell's primary machinery for protein degradation. medchemexpress.comnih.gov Research has shown that the degradation of some IAPs, like cIAP1, can be triggered by the binding of an IAP antagonist alone, leading to autoubiquitination. jst.go.jp However, for the degradation of the target protein and other IAPs like XIAP, the formation of the complete ternary complex is necessary. jst.go.jp

Design and Structural Considerations for SNIPER(AR) Modulators

The design of effective SNIPER(AR) modulators like this compound requires careful consideration of each of its three components: the AR ligand, the IAP ligand, and the linker. nih.gov The optimization of these components is crucial for achieving potent and selective degradation of the androgen receptor. nih.gov

Linker Chemistry and Conformational Impact on Degradation

The linker component of this compound is a critical element that connects the AR-binding ligand to the IAP-binding ligand. Its chemical properties, length, and attachment points significantly influence the molecule's ability to form a stable ternary complex between the AR and the IAP E3 ligase, which is a prerequisite for successful protein degradation. researchgate.netscienceopen.com

In the development of this compound, a polyethylene (B3416737) glycol (PEG) linker was utilized to connect the AR antagonist with the IAP ligand. nih.gov The choice of a PEG-based linker is common in PROTAC design due to its flexibility and favorable physicochemical properties. acs.org Research into related SNIPER compounds has demonstrated that the nature of the linker, including variations such as amides, ethers, acetylenes, or alkyl groups, can dramatically alter degradation efficacy. nih.gov

The conformational flexibility of the linker is paramount. acs.org It must be able to adopt a conformation that allows for the simultaneous and favorable binding of both ends of the SNIPER molecule to their respective protein partners. tandfonline.com Studies on the structure-activity relationship of SNIPERs have explored the impact of the linker's attachment site on the IAP ligand. For instance, it was found that while a meta-position attachment on the IAP ligand's aromatic ring maintained AR degradation activity similar to a para-position analogue, an ortho-position attachment resulted in a loss of activity. nih.gov This highlights the stringent conformational and spatial requirements for effective ternary complex formation.

| Linker Feature | Impact on Degradation | Rationale |

| Composition | High | Affects flexibility, solubility, and cell permeability. This compound utilizes a PEG-type linker. nih.govacs.org |

| Length | High | Determines the distance between the target protein and the E3 ligase, which is crucial for optimal ubiquitination. acs.org |

| Attachment Point | High | The connection points on both the target binder and the E3 ligase ligand dictate the orientation of the ternary complex. Incorrect positioning can abolish activity. nih.gov |

Bifunctional Molecular Architecture Principles

The architecture of this compound is fundamentally bifunctional, comprising three key components: a ligand that binds to the target protein (the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase (an IAP), and a linker that joins them. probechem.comscienceopen.com This modular design allows for systematic optimization of each part to enhance degradation potency and selectivity. researchgate.netacs.org

IAP Ligand : SNIPERs are characterized by their use of ligands that bind to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, which possess E3 ligase activity. nih.govtandfonline.com In the case of this compound, an IAP antagonist, which is a derivative of a Smac mimetic, serves as the E3 ligase recruiting element. umich.edunih.gov By recruiting cIAP1, the SNIPER molecule initiates the ubiquitination and subsequent degradation of the AR. umich.edu A major advantage of this approach is that IAP antagonists can also induce the degradation of IAPs themselves, potentially leading to a synergistic anti-cancer effect. nih.gov

Linker : As detailed in the previous section, the linker's role is not merely to connect the two ligands but to optimally position them to facilitate the formation of a productive ternary complex. researchgate.nettandfonline.com The rational design of the linker is a key principle in creating effective degraders. tandfonline.com

The development of this compound from earlier prototypes involved a process of hybrid optimization. nih.gov This included replacing the initial bestatin-based IAP ligand with more specific and higher-affinity IAP antagonists and exploring various linker types and attachment points. nih.gov This systematic derivatization at all three components—the AR ligand, the IAP ligand, and the linker—led to the identification of this compound as a compound with potent AR degradation capabilities. researchgate.netnih.govacs.org

| Component | Function | Example in this compound Development |

| Targeting Ligand | Binds to the protein of interest (POI). | A potent Androgen Receptor antagonist. nih.govumich.edu |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | A high-affinity IAP antagonist (Smac mimetic). umich.edunih.gov |

| Linker | Connects the two ligands and facilitates ternary complex formation. | A flexible PEG-based linker. nih.gov |

Mechanistic Investigations of Sniper Ar 51 Action

Molecular Recognition and Ternary Complex Formation Dynamics

The initiation of SNIPER(AR)-51's activity is a highly specific molecular recognition event that leads to the formation of a key intermediate structure known as the ternary complex. acs.orgresearchgate.net This complex brings the target protein and the E3 ligase into close proximity, a crucial step for the subsequent degradation process. acs.orgnih.gov

The first step in the mechanism of this compound is the binding of its androgen receptor ligand moiety to the AR protein. nih.govnih.gov The androgen receptor is a transcription factor that plays a critical role in the development and progression of prostate cancer. nih.govnih.gov The ligand part of this compound is specifically designed to recognize and bind to the ligand-binding domain of the AR. nih.govnih.gov This interaction is highly selective, ensuring that the SNIPER molecule specifically targets the intended protein for degradation.

Simultaneously, the other end of the this compound molecule, the IAP ligand moiety, recruits a specific E3 ubiquitin ligase. researchgate.netnih.gov SNIPERs, by definition, engage members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, which possess E3 ligase activity. nih.govbocsci.commedchemexpress.com This recruitment is essential as E3 ligases are the components of the cellular machinery responsible for tagging proteins with ubiquitin, marking them for destruction. nih.govnih.gov

The dual binding of this compound to both the androgen receptor and the IAP E3 ligase results in the formation of a ternary complex, consisting of AR-SNIPER(AR)-51-E3 ligase. acs.orgresearchgate.net The formation of this complex is a dynamic process, and its stability can influence the efficiency of the subsequent degradation. acs.org While a stable complex is necessary to allow for the transfer of ubiquitin, some studies suggest that excessive stability might not always be beneficial, and a degree of flexibility within the complex can be advantageous. acs.org The linker connecting the two ligand moieties plays a critical role in the geometry and stability of this ternary complex. nih.gov Computational modeling and biophysical techniques are employed to study the dynamics of this assembly. acs.orgacs.org

Ubiquitination Cascade Induction and Proteasomal Targeting Pathways

Once the ternary complex is formed, it initiates a cascade of enzymatic reactions that ultimately lead to the degradation of the androgen receptor. nih.gov

With the androgen receptor held in close proximity to the recruited E3 ligase within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR. nih.govnih.gov This process is repeated multiple times to form a polyubiquitin (B1169507) chain on the surface of the androgen receptor. nih.gov This chain of ubiquitin molecules acts as a molecular flag, signaling that the protein is destined for degradation. nih.gov

The polyubiquitinated androgen receptor is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. nih.govbocsci.com The proteasome unfolds the tagged AR and cleaves it into smaller peptides, effectively eliminating the functional protein from the cell. nih.gov The this compound molecule itself is not degraded in this process and can be recycled to induce the degradation of other AR molecules. nih.gov This catalytic mode of action allows for potent and sustained knockdown of the target protein. nih.govacs.org

Downstream Cellular and Gene Expression Research Observations

This compound is a heterobifunctional molecule known as a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER). researchgate.netnih.gov These molecules are designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. researchgate.netnih.govresearchgate.net this compound is composed of a ligand that binds to the Androgen Receptor (AR), a linker, and a ligand that recruits an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. researchgate.netnih.govprobechem.com This engineered proximity results in the ubiquitination and subsequent proteasomal degradation of the AR protein. researchgate.netnih.gov Research into the downstream consequences of this action has revealed significant effects on AR protein concentrations and the expression of genes regulated by AR.

This compound has demonstrated effective knockdown activity against the Androgen Receptor protein in various research settings. researchgate.netnih.gov As a member of the IAP-based Proteolysis Targeting Chimera (PROTAC) family, this compound was specifically developed to induce the degradation of the AR protein. researchgate.netnih.gov

Studies have shown that this compound, also identified in literature as compound 42a, effectively induces proteasomal degradation of AR in cell culture models. researchgate.netnih.gov The compound has displayed AR degradation activity at micromolar concentrations. nih.govnih.gov This degradation is a direct consequence of the molecule's mechanism, which brings the AR protein into close proximity with the IAP E3 ligase, leading to its ubiquitination and marking it for destruction by the proteasome. nih.govresearchgate.net This induced degradation of the AR protein is a key therapeutic strategy, as the AR protein is a critical driver of prostate cancer progression. nih.govfrontiersin.org While effective in cell culture models, it has been noted that IAP-based AR PROTACs like this compound have not been as vigorously pursued since 2020, as they have not shown potency sufficient to match other classes of AR degraders. nih.gov

| Experimental System | Observation | Outcome | Reference |

|---|---|---|---|

| Prostate Cancer Cell Lines | Effective protein knockdown activity against AR. | Induces proteasomal degradation of the AR protein. | researchgate.netnih.gov |

| Cell Culture Models | Demonstrated AR degradation activity. | Degradation observed at micromolar concentrations. | nih.govnih.gov |

| Androgen-Dependent Prostate Cancer Cells | Induces apoptosis and caspase activation. | An effect not observed with traditional AR antagonists. | researchgate.netnih.gov |

The degradation of the Androgen Receptor protein by this compound leads to significant downstream effects on gene expression. researchgate.netnih.gov The AR protein is a transcription factor that, when activated, modulates the expression of a suite of genes responsible for cell growth and survival, particularly in prostate cancer. nih.govfrontiersin.org By eliminating the AR protein, this compound effectively shuts down this signaling pathway. researchgate.net

Research findings are consistent in showing that the this compound-induced degradation of the AR protein results in the inhibition of AR-mediated gene expression. researchgate.netnih.govprobechem.com This suppression of AR target genes is a direct consequence of the reduced levels of the AR protein available to bind to androgen response elements in gene promoters. frontiersin.org The inhibition of this transcriptional pathway has been shown to suppress the proliferation of androgen-dependent prostate cancer cells. researchgate.netnih.gov Furthermore, this mechanism of action allows this compound to induce cellular apoptosis, a process of programmed cell death, which is not typically observed with AR antagonists that merely block the receptor's activity without eliminating the protein itself. researchgate.netnih.govnih.gov

| Effect | Mechanism | Cellular Consequence | Reference |

|---|---|---|---|

| Inhibition of AR-mediated gene expression | Degradation of AR protein prevents it from acting as a transcription factor. | Downregulation of genes involved in androgen-dependent cell proliferation. | researchgate.netnih.govprobechem.com |

| Suppression of cell proliferation | Inhibition of the AR signaling pathway. | Reduced growth of androgen-dependent prostate cancer cells. | researchgate.netnih.gov |

| Induction of apoptosis | Elimination of the AR protein, a key survival signal for cancer cells. | Activation of caspases and programmed cell death in prostate cancer cells. | researchgate.netnih.gov |

Comparative Analysis and Methodological Considerations

SNIPER(AR)-51 in Relation to Other Androgen Receptor PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, designed to eliminate disease-causing proteins rather than merely inhibiting them. tandfonline.commdpi.com These heterobifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a target protein, inducing its ubiquitination and subsequent degradation by the proteasome. tandfonline.comtandfonline.com In the context of prostate cancer, the androgen receptor (AR) is a critical therapeutic target, and numerous PROTACs have been developed to induce its degradation. frontiersin.orgscienceopen.com These degraders are primarily categorized by the E3 ligase they hijack, with the most prominent classes recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), and Inhibitor of Apoptosis Proteins (IAPs). tandfonline.comfrontiersin.org this compound belongs to the IAP-recruiting class, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.govresearchgate.net

PROTACs that recruit the CRBN E3 ligase are among the most advanced and widely studied AR degraders. nih.gov A leading example is ARV-110, the first AR-targeting PROTAC to enter clinical trials. scienceopen.commdpi.com CRBN-based degraders are often characterized by their high potency, frequently achieving nanomolar or even sub-nanomolar concentrations for effective AR degradation. mdpi.com For instance, ARD-2585, which also utilizes a CRBN ligand, is reported to be a potent oral agent with a DC₅₀ (concentration for 50% maximal degradation) of less than 0.1 nM. frontiersin.orgmdpi.com

In contrast, IAP-based AR degraders like this compound have generally demonstrated lower potency, with effective AR degradation observed at micromolar concentrations. researchgate.netnih.gov While CRBN-based PROTACs have shown success in achieving favorable drug-like properties, including oral bioavailability, the development of IAP-based degraders for AR has not been pursued as aggressively since 2020 due to their comparatively lower potency. nih.govumich.edu The ligands used to recruit CRBN, such as thalidomide (B1683933) and its analogs, are typically smaller and possess more favorable physicochemical properties compared to the peptidomimetic ligands often used for VHL. nih.gov

The VHL E3 ligase was another early and popular choice for the development of AR-targeting PROTACs, leading to several potent degraders. nih.gov Compounds such as ARCC-4, ARD-69, and ARD-266 are excellent examples of VHL-recruiting AR degraders that exhibit high potency, with DC₅₀ values in the nanomolar to sub-nanomolar range. nih.govfrontiersin.org ARD-266, for instance, induced more than 95% degradation of AR protein in VCaP cells at a concentration of 10 nM. frontiersin.org

However, a significant challenge for VHL-based PROTACs has been their physicochemical properties. umich.edu Many VHL ligands are peptidomimetic, which can contribute to a high molecular weight and poor pharmacokinetic profiles, often limiting their potential as orally bioavailable drugs. nih.govumich.edu While highly potent in cellular assays, none of the prominent VHL-based AR degraders have advanced to clinical studies, and research focus has largely shifted towards CRBN-based molecules since 2022. nih.gov this compound, while less potent, utilizes a distinct E3 ligase system, offering an alternative mechanistic approach that could potentially circumvent resistance mechanisms associated with CRBN or VHL pathways. tandfonline.comnih.gov

| PROTAC Name | E3 Ligase Recruited | Reported Potency (DC₅₀) | Key Characteristics |

|---|---|---|---|

| This compound | IAP | Micromolar (µM) range researchgate.netnih.gov | Recruits IAP E3 ligase; may induce apoptosis directly. nih.gov |

| ARV-110 | CRBN | Nanomolar (nM) range frontiersin.org | First AR PROTAC in clinical trials; targets wild-type and mutant AR. scienceopen.commdpi.com |

| ARD-2585 | CRBN | < 0.1 nM frontiersin.org | Highly potent; developed as an oral agent. frontiersin.orgmdpi.com |

| ARD-266 | VHL | 0.2 - 1 nM frontiersin.org | Highly potent VHL-recruiter; >95% AR degradation at 10 nM. frontiersin.org |

| ARCC-4 | VHL | Nanomolar (nM) range frontiersin.org | Early potent VHL-based AR degrader. frontiersin.orgnih.gov |

The degradation mechanism initiated by SNIPERs like this compound has unique characteristics compared to CRBN and VHL-based systems. tandfonline.comjst.go.jp SNIPERs are designed using IAP ligands, such as derivatives of bestatin (B1682670) or LCL-161, to recruit IAP family members like cellular IAP1 (cIAP1) and X-linked IAP (XIAP), which possess E3 ligase activity. tandfonline.comjst.go.jpnih.gov

A key distinguishing feature is that SNIPERs can induce the degradation of the IAP E3 ligases themselves, particularly cIAP1. jst.go.jpresearchgate.net The IAP antagonist portion of the SNIPER molecule can trigger the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, independent of forming a ternary complex with the primary target protein. jst.go.jp In contrast, the degradation of the target protein (e.g., AR) and XIAP typically requires the formation of a stable ternary complex (AR-SNIPER-XIAP). jst.go.jp This dual action—degrading both the target oncoprotein and an anti-apoptotic protein—could produce synergistic anti-cancer effects. researchgate.net Furthermore, this compound was found to efficiently induce caspase activation and apoptosis in prostate cancer cells, an effect not observed with traditional AR antagonists. nih.gov This suggests that the IAP-dependent modality may offer a distinct biological outcome beyond simple protein degradation.

Methodological Approaches in this compound Research

The evaluation of PROTACs like this compound involves a suite of specialized assays to confirm their mechanism of action, from target engagement and degradation in cells to the detailed biophysical characterization of the molecular interactions.

Assessing the ability of a PROTAC to degrade its target protein within a cellular environment is the cornerstone of its evaluation. A primary and widely used method is Western Blotting , which provides a qualitative and semi-quantitative visualization of the decrease in target protein levels after treatment with the degrader. bocsci.commtoz-biolabs.com To obtain more quantitative data on degradation potency (DC₅₀) and efficacy (Dₘₐₓ, the maximum level of degradation), researchers employ various techniques. bocsci.com These include immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and high-throughput methods such as HTRF (Homogeneous Time-Resolved Fluorescence) and In-Cell Westerns (ICW) . bocsci.commtoz-biolabs.com The HiBiT Lytic Detection System , which relies on the genetic tagging of the target protein with a small peptide, offers a highly sensitive and quantitative method for measuring protein loss in high-throughput formats. bocsci.com

Beyond confirming protein loss, functional cellular assays are crucial to determine the biological consequences. Cell viability and proliferation assays , such as those using CCK-8 or CellTiter-Glo (CTG), measure the impact of target degradation on cancer cell growth. nih.govbocsci.com For this compound, which was shown to induce apoptosis, apoptosis assays like Caspase-Glo are employed to quantify the activation of caspases. nih.govmarinbio.com Furthermore, reporter gene assays can be used to measure the inhibition of the target protein's transcriptional activity, which for this compound involves assessing the downstream expression of AR-mediated genes. nih.govmarinbio.com

To elucidate the precise mechanism of action, researchers use biochemical and biophysical techniques to study the individual steps of the PROTAC-mediated degradation pathway. A critical step is the formation of the ternary complex between the target protein (AR), the PROTAC (this compound), and the E3 ligase (IAP). Co-immunoprecipitation (Co-IP) from cell lysates is a standard biochemical method to confirm the formation of this complex in a cellular context. marinbio.com

For a more detailed and quantitative analysis of these interactions, biophysical methods are indispensable. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities (Kᴅ) and thermodynamics of the binary interactions (PROTAC-target and PROTAC-ligase) as well as the stability of the ternary complex. reactionbiology.com The Cellular Thermal Shift Assay (CETSA) is a valuable technique to verify that the PROTAC engages its target protein inside intact cells by measuring changes in the protein's thermal stability upon ligand binding. mtoz-biolabs.commarinbio.com Finally, to confirm that the degradation is occurring via the ubiquitin-proteasome system, in vitro ubiquitination assays are performed. These assays reconstitute the key components of the ubiquitination cascade to directly visualize the transfer of ubiquitin onto the target protein in the presence of the PROTAC and the recruited E3 ligase. bocsci.commtoz-biolabs.com

| Assay Category | Specific Method | Purpose in PROTAC Research |

|---|---|---|

| Degradation Assessment | Western Blot | Visualize and semi-quantify target protein degradation. mtoz-biolabs.com |

| ELISA / HTRF / ICW | Quantify degradation to determine potency (DC₅₀) and efficacy (Dₘₐₓ). bocsci.commtoz-biolabs.com | |

| HiBiT System | High-throughput, sensitive quantification of protein degradation. bocsci.com | |

| qPCR | Confirm that protein loss is not due to transcriptional repression. marinbio.com | |

| Cellular Function Analysis | Cell Viability Assays (e.g., CTG) | Measure the effect of protein degradation on cell proliferation. bocsci.com |

| Apoptosis Assays (e.g., Caspase-Glo) | Quantify the induction of programmed cell death. nih.govmarinbio.com | |

| Reporter Gene Assays | Assess the functional inhibition of the target's transcriptional activity. nih.govmarinbio.com | |

| Biophysical & Biochemical Characterization | Co-Immunoprecipitation (Co-IP) | Confirm ternary complex formation in cells. marinbio.com |

| SPR / ITC | Measure binding affinities and thermodynamics of binary and ternary complexes. reactionbiology.com | |

| Ubiquitination Assays | Directly demonstrate PROTAC-induced ubiquitination of the target protein. bocsci.commtoz-biolabs.com |

Computational Modeling and In Silico Design Paradigms for PROTAC Optimization

The development of potent and selective Proteolysis-Targeting Chimeras (PROTACs), such as this compound, relies heavily on multi-parameter optimization of its three constituent parts: the warhead that binds the protein of interest (POI), the E3 ligase-recruiting ligand, and the linker that connects them. frontiersin.org Computational modeling and in silico design have become indispensable tools in navigating the vast chemical space and complex structural biology that govern PROTAC efficacy. These paradigms are crucial for accelerating the discovery of effective degraders by predicting and rationalizing their behavior at a molecular level. frontiersin.orgsigmaaldrich.com

A key computational strategy in PROTAC design is the use of virtual screening. For instance, in the development of ligands for Inhibitor of Apoptosis Proteins (IAPs), large virtual libraries of compounds can be screened in silico to identify promising candidates. sigmaaldrich.com This process often involves compiling libraries of molecules that mimic known binding motifs, such as the Ala-Val-Pro-Ile (AVPI) tetrapeptide sequence that binds to the BIR3 domain of IAPs. sigmaaldrich.com Techniques like molecular docking are then employed to predict the binding pose and affinity of these virtual compounds within the E3 ligase's binding pocket. sigmaaldrich.com By performing cross-docking calculations into various receptor structures and using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate binding free energies (ΔGbind), researchers can prioritize a smaller, more focused set of compounds for chemical synthesis and experimental validation. sigmaaldrich.com

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is fundamental to the mechanism of action for all PROTACs. mdpi.comnih.gov Computational approaches are vital for understanding the protein-protein interactions induced by the chimeric molecule. mdpi.com Modeling the structure of this ternary complex helps in optimizing the linker's length, composition, and attachment points, which are critical determinants of degradation efficiency. The linker is not merely a passive spacer but actively influences the conformational geometry of the ternary complex, affecting the ubiquitination process. For this compound, this involves modeling the interaction between the Androgen Receptor (AR), the Sniper molecule itself, and the recruited IAP E3 ligase. nih.govpatsnap.com The insights gained from these models guide the rational design of derivatives with improved protein knockdown activity. patsnap.com

| Technique | Application in PROTAC/SNIPER Design | Example from Research |

|---|---|---|

| Virtual Screening | High-throughput in silico screening of large compound libraries to identify novel E3 ligase ligands or POI binders. | Screening of a virtual library containing ~100,000 AVPI mimetics to find novel IAP ligands. sigmaaldrich.com |

| Molecular Docking | Predicting the binding orientation and affinity of ligands within the binding sites of the POI and E3 ligase. | Cross-docking of designed ligands into multiple cIAP1 BIR3 receptor structures collected from the Protein Data Bank (PDB). sigmaaldrich.com |

| Binding Free Energy Calculation (e.g., MM-GBSA) | Estimating the binding affinity (ΔGbind) of a ligand to its receptor to rank and prioritize compounds. | Used to rank the top leads from a virtual screen of IAP ligands based on their calculated binding energy. sigmaaldrich.com |

| Ternary Complex Modeling | Structural modeling of the entire POI-PROTAC-E3 ligase assembly to understand cooperativity and optimize linker design for efficient ubiquitination. | Modeling the formation of a stable ternary complex involving neuraminidase, a PROTAC, and VHL ligase to guide the design of antiviral PROTACs. mdpi.com |

Research Trajectory and Evolution of IAP-Based PROTACs

The field of targeted protein degradation has seen the exploration of various E3 ligase families, with Inhibitor of Apoptosis Proteins (IAPs) emerging as a significant class. cas.org PROTACs that recruit IAPs are known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.govbocsci.com The history of SNIPERs began in 2010 when researchers first reported a molecule that chimericly linked a ligand for the Cellular Retinoic Acid-Binding Protein II (CRABP-II) with Bestatin, an aminopeptidase (B13392206) inhibitor that binds to IAPs. bocsci.com This initial work established the principle that IAPs could be harnessed to induce the degradation of a target protein via the ubiquitin-proteasome system. bocsci.com

Early IAP-based degraders often utilized bestatin or its derivatives as the IAP-recruiting ligand. nih.govbocsci.com However, these first-generation compounds sometimes suffered from low potency. mdpi.comresearchgate.net A significant advancement in the field was the incorporation of higher-affinity IAP ligands, such as derivatives of LCL-161, into the SNIPER design. nih.govjst.go.jp This led to the development of more efficient degraders for a variety of targets implicated in diseases like cancer. nih.govjst.go.jp The scope of targets for IAP-based PROTACs has expanded considerably over the years to include proteins such as the Estrogen Receptor (ERα), Bromodomain-containing protein 4 (BRD4), B-cell lymphoma-extra large (BCL-XL), and the Androgen Receptor (AR). nih.govbocsci.com

Within this evolutionary context, this compound was developed as a PROTAC designed to induce the degradation of the Androgen Receptor. patsnap.comprobechem.com It emerged from the derivatization of earlier SNIPER(AR) molecules and demonstrated effective AR protein knockdown. patsnap.com Specifically, this compound is a heterobifunctional molecule composed of an AR ligand connected via a linker to an IAP ligand, which induces proteasomal degradation of the AR. probechem.com This compound was shown to inhibit AR-mediated gene expression and suppress the proliferation of androgen-dependent prostate cancer cells. patsnap.comprobechem.com Despite these activities, research indicated that this compound and other IAP-recruiting AR PROTACs displayed activity at micromolar concentrations. nih.gov This perceived lack of sufficient potency led many researchers in the field to pivot towards exploring other E3 ligases, such as von Hippel-Lindau (VHL), for AR degradation, which in some cases yielded compounds with higher potency. nih.gov Consequently, the development of IAP-based AR PROTACs has been less actively pursued since around 2020. nih.gov

| Compound Type / Name | Year Reported | Target Protein(s) | IAP Ligand Type | Key Finding / Significance |

|---|---|---|---|---|

| ATRA-Bestatin SNIPER | 2010 | CRABP-II | Bestatin (BS) | First demonstration of the SNIPER concept, using IAP to degrade a target protein. bocsci.com |

| SNIPER(ERα)-1 | 2011 | Estrogen Receptor α (ERα) | Bestatin (BS) | Expanded the SNIPER concept to a therapeutically relevant cancer target. bocsci.com |

| SNIPER-7 / SNIPER-8 | 2019 | BRD4, cIAP1, XIAP | LCL-161 derivative | Demonstrated rapid degradation of BRD4 and simultaneous degradation of IAPs themselves using a high-affinity ligand. nih.gov |

| This compound | ~2018-2020 | Androgen Receptor (AR) | IAP Ligand | An effective AR degrader developed through optimization; showed activity in the micromolar range. nih.govpatsnap.com |

| BCL-XL SNIPERs | 2020 | BCL-XL | IAP Ligand | Developed as an alternative to VHL/CRBN-based PROTACs to overcome potential resistance mechanisms. nih.gov |

Advanced Research Perspectives and Future Directions

Overcoming Limitations in SNIPER(AR)-51 Potency and Scope

Despite the promise of IAP-recruiting degraders like this compound, several challenges can limit their potency and scope. A primary obstacle is the potential for acquired resistance through mechanisms such as the low protein expression or mutation of the recruited E3 ligase, which can diminish the efficiency of protein degradation. nih.gov To counter this, research is focused on developing PROTACs that can recruit alternative E3 ligases, thereby providing a therapeutic option if resistance to one ligase emerges. nih.gov

Another inherent limitation is the "hook effect," a phenomenon where excessive concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-Ligase) instead of the productive ternary complex (Target-PROTAC-Ligase), paradoxically reducing degradation efficiency. Mechanistic pharmacodynamic modeling frameworks are being developed to understand and predict this effect, allowing for the optimization of PROTAC properties to ensure sustained degradation across a wider concentration range. nih.gov

Exploration of this compound in Broader Biological Contexts

The utility of this compound extends beyond its direct application as a potential therapeutic. It serves as a valuable chemical probe to explore the broader biological roles of the Androgen Receptor. By inducing rapid and selective degradation of AR, researchers can study the downstream consequences of its removal in various cellular systems with high temporal resolution, offering insights that are often not achievable with genetic knockout or RNA interference techniques.

Furthermore, the study of IAP-based degraders sheds light on the biology of the IAP family of proteins themselves, including XIAP and cIAP1, which are the primary E3 ligases utilized by SNIPERs. nih.gov Research has shown that different SNIPERs may preferentially recruit specific IAP members; for instance, the estrogen receptor α degrader SNIPER(ER)-87 shows a preference for recruiting XIAP, despite having a better binding affinity for cIAP1. nih.gov Investigating how this compound interacts with the cellular E3 ligase landscape can uncover new details about the regulation and function of the ubiquitin-proteasome system.

Development of Next-Generation IAP-Recruiting Degraders

The field of targeted protein degradation is continuously evolving, with a focus on creating next-generation degraders with superior properties. For IAP-recruiting SNIPERs, this involves the discovery and implementation of novel IAP antagonist ligands. nih.gov Second Mitochondria-derived Activator of Caspases (SMAC) mimetics have been a foundational source for IAP ligands, and ongoing research aims to develop new ligands with improved affinity and selectivity for specific IAP family members like XIAP, cIAP1, and cIAP2. nih.govsigmaaldrich.com

Linker optimization is another critical frontier. The length, composition, and attachment points of the linker are crucial determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation. acs.org Next-generation design strategies often involve creating libraries of degraders with diverse linkers to empirically determine the optimal connection for a given target and E3 ligase pair. sigmaaldrich.com For example, studies on BCL-XL degraders found that PROTACs using a specific IAP antagonist as the E3 ligand were more potent than those based on the ligand LCL161. nih.gov

| Ligand Type | Basis | Key Feature | Reported Advantage |

|---|---|---|---|

| LCL161-based | SMAC mimetic | Binds to multiple IAPs | Established IAP antagonist |

| Bestatin-based | Aminopeptidase (B13392206) inhibitor | Recruits cIAP1 | Demonstrated degradation of cellular retinoic acid-binding protein-II |

| MV1-based | SMAC mimetic | Potent IAP antagonist | Can lead to more potent degraders compared to LCL161-based counterparts nih.gov |

| AVPI-Mimetics | N-terminal tetrapeptide of SMAC | High similarity to endogenous ligand | Basis for discovering potent, apoptosis-inducing IAP antagonists sigmaaldrich.com |

Integration of this compound Research with Systems Biology Approaches

To fully comprehend the cellular impact of this compound, its study is being integrated with systems biology methodologies. Techniques such as quantitative proteomics are employed to obtain an unbiased, global view of protein expression changes following treatment. This approach can confirm the selectivity of the degrader for its intended target (AR) and simultaneously identify any off-target proteins that are also degraded, providing a comprehensive specificity profile.

Transcriptomics and metabolomics can further elucidate the downstream functional consequences of AR degradation, revealing effects on signaling pathways, gene expression networks, and cellular metabolism. This multi-omics approach provides a holistic understanding of the degrader's mechanism of action and can help predict both therapeutic efficacy and potential side effects. This deep biological insight is crucial for advancing molecules like this compound through preclinical and clinical development.

Theoretical Frameworks for Predicting Degradation Efficiency and Specificity

The rational design of potent and selective degraders is a significant challenge due to the complex interplay of factors governing ternary complex formation and subsequent ubiquitination. acs.orgarxiv.org To address this, sophisticated theoretical and computational frameworks are being developed. Mechanistic models are used to quantitatively link the biochemical parameters of a PROTAC—such as its binding affinities for the target and the E3 ligase—to the dynamics of target degradation. nih.gov These models can simulate the impact of modifying these parameters, providing valuable guidance for the design of improved molecules. nih.gov

| Framework/Method | Primary Function | Key Output | Relevance to this compound |

|---|---|---|---|

| Mechanistic Pharmacodynamic Modeling | Simulate degradation dynamics | Prediction of hook effect, catalytic efficiency nih.gov | Optimizing dosing and compound characteristics |

| Molecular Dynamics (MD) Simulations | Assess complex stability and dynamics | Ternary complex residence time, ubiquitination site exposure acs.org | Predicting complex stability and degradation likelihood |

| Machine Learning (e.g., DeepPROTACs) | Predict degradation activity from structure | Degradation capacity score, structure-activity relationships nih.govresearchgate.net | Accelerating the screening and design of novel degraders |

| Molecular Docking | Predict binding poses of ligands | Ternary complex structural models nih.gov | Informing rational design of linkers and ligands |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.